Cas no 845866-92-4 (6-Amino-3-bromo-2-fluorobenzonitrile)

6-Amino-3-bromo-2-fluorobenzonitrile is a halogenated aromatic compound featuring an amino group and a nitrile functionality, making it a versatile intermediate in synthetic organic chemistry. The presence of bromine and fluorine substituents enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the nitrile group offers further derivatization potential. Its amino group allows for selective functionalization, facilitating the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The compound's well-defined structure and high purity make it suitable for precision applications in medicinal chemistry and material science. Its stability under standard conditions ensures reliable handling and storage.
6-Amino-3-bromo-2-fluorobenzonitrile structure
845866-92-4 structure
Product name:6-Amino-3-bromo-2-fluorobenzonitrile
CAS No:845866-92-4
MF:C7H4BrFN2
MW:215.022463798523
MDL:MFCD06657979
CID:855932
PubChem ID:2761199

6-Amino-3-bromo-2-fluorobenzonitrile Chemical and Physical Properties

Names and Identifiers

    • 6-Amino-3-bromo-2-fluorobenzonitrile
    • 6-AMino-3-broMo-2-fluoro-benzonitrile
    • 2-fluoro-3-bromo-6-amino-benzonitrile
    • 2-Amino-5-bromo-6-fluorobenzonitrile
    • 4-BROMO-2-CYANO-3-FLUOROANILINE
    • WT115
    • GGJQZVKWAKHTLK-UHFFFAOYSA-N
    • CK1160
    • 3006AC
    • AS00412
    • FCH1379276
    • 2-amino-5-bromo-6-fluoro-benzonitrile
    • SY025761
    • AB0087283
    • AX8209142
    • ST24045097
    • 2 - fluoro - 3 -
    • 6-Amino-3-bromo-2-fluorobenzonitrile (ACI)
    • DA-41229
    • AS-10188
    • DTXSID30375617
    • AKOS015995476
    • 845866-92-4
    • CS-0028755
    • MFCD06657979
    • SCHEMBL660639
    • MDL: MFCD06657979
    • Inchi: 1S/C7H4BrFN2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-2H,11H2
    • InChI Key: GGJQZVKWAKHTLK-UHFFFAOYSA-N
    • SMILES: N#CC1C(N)=CC=C(Br)C=1F

Computed Properties

  • Exact Mass: 213.95400
  • Monoisotopic Mass: 213.95419g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.8
  • XLogP3: 2.3

Experimental Properties

  • Density: 1.77
  • Boiling Point: 286℃
  • Flash Point: 127℃
  • PSA: 49.81000
  • LogP: 2.62328

6-Amino-3-bromo-2-fluorobenzonitrile Security Information

6-Amino-3-bromo-2-fluorobenzonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

6-Amino-3-bromo-2-fluorobenzonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A012001173-500mg
6-Amino-3-Bromo-2-fluorobenzonitrile
845866-92-4 95%
500mg
$831.30 2023-08-31
eNovation Chemicals LLC
D782408-25G
6-amino-3-bromo-2-fluorobenzonitrile
845866-92-4 97%
25g
$95 2024-07-21
Apollo Scientific
PC201321-1g
6-Amino-3-bromo-2-fluorobenzonitrile
845866-92-4 95%
1g
£15.00 2025-02-21
abcr
AB173929-25 g
2-Amino-5-bromo-6-fluorobenzonitrile, 95%; .
845866-92-4 95%
25 g
€248.80 2023-07-20
Apollo Scientific
PC201321-25g
6-Amino-3-bromo-2-fluorobenzonitrile
845866-92-4 95%
25g
£135.00 2025-02-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTHL0105-50G
6-amino-3-bromo-2-fluorobenzonitrile
845866-92-4 97%
50g
¥ 1,485.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTHL0105-25G
6-amino-3-bromo-2-fluorobenzonitrile
845866-92-4 97%
25g
¥ 778.00 2023-04-13
Fluorochem
023916-5g
2-Amino-5-bromo-6-fluorobenzonitrile
845866-92-4 97%
5g
£39.00 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GW916-5g
6-Amino-3-bromo-2-fluorobenzonitrile
845866-92-4 97%
5g
369.0CNY 2021-07-12
eNovation Chemicals LLC
D912549-25g
6-Amino-3-bromo-2-fluorobenzonitrile
845866-92-4 95%
25g
$170 2023-09-03

6-Amino-3-bromo-2-fluorobenzonitrile Production Method

Synthetic Routes 1

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  rt → 5 °C
Reference
Synthesis of 3-bromo-2-fluorobenzoic acid
Zhao, Hao-yu; et al, Huaxue Shijie, 2013, 54(5), 297-300

6-Amino-3-bromo-2-fluorobenzonitrile Raw materials

6-Amino-3-bromo-2-fluorobenzonitrile Preparation Products

Additional information on 6-Amino-3-bromo-2-fluorobenzonitrile

6-Amino-3-Bromo-2-Fluorobenzonitrile: A Comprehensive Overview

6-Amino-3-bromo-2-fluorobenzonitrile, identified by the CAS number 845866-92-4, is a chemically synthesized compound with significant potential in various scientific and industrial applications. This compound belongs to the class of aromatic heterocycles, specifically a benzonitrile derivative, and exhibits unique chemical properties due to its functional groups: an amino group (-NH₂), a bromine atom (Br), a fluorine atom (F), and a nitrile group (-CN). These functional groups contribute to its reactivity, stability, and versatility in different chemical reactions.

The synthesis of 6-amino-3-bromo-2-fluorobenzonitrile typically involves multi-step organic synthesis techniques, including nucleophilic substitution, electrophilic substitution, and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds, reducing production costs and environmental impact. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported in the literature as a promising approach for constructing similar aromatic systems with high purity and yield.

6-Amino-3-bromo-2-fluorobenzonitrile has garnered attention in the field of medicinal chemistry due to its potential as a lead compound for drug development. The presence of multiple functional groups allows for diverse interactions with biological targets, such as enzymes and receptors. Recent studies have explored its role in inhibiting certain kinases and proteases, which are key players in various disease pathways, including cancer and neurodegenerative disorders. For example, researchers have reported that this compound exhibits moderate inhibitory activity against tyrosine kinases, suggesting its potential as a scaffold for developing anti-cancer agents.

In addition to its medicinal applications, 6-amino-3-bromo-2-fluorobenzonitrile has found utility in materials science. Its electron-withdrawing groups make it suitable for use in the synthesis of advanced materials, such as organic semiconductors and high-performance polymers. Recent research has highlighted its ability to enhance the electronic properties of conjugated polymers, making it a valuable component in the development of flexible electronics and optoelectronic devices.

The physical properties of 6-amino-3-bromo-2-fluorobenzonitrile are well-documented, including its melting point, solubility, and spectroscopic characteristics. These properties are critical for determining its stability under various conditions and its compatibility with different reaction media. For instance, its high melting point indicates thermal stability, which is advantageous for processes requiring elevated temperatures.

The environmental impact of 6-amino-3-bromo-2-fluorobenzonitrile is another area of interest, particularly given its potential release into ecosystems during industrial processes or disposal. Recent studies have investigated its biodegradation pathways and toxicity profiles toward aquatic organisms. While preliminary data suggest moderate toxicity to certain species, further research is needed to fully assess its environmental risks and develop strategies for safe handling and disposal.

In conclusion, 6-amino-3-bromo-2-fluorobenzonitrile, with CAS number 845866-92-4, represents a versatile compound with promising applications across multiple disciplines. Its unique chemical structure enables diverse interactions and reactivities, making it a valuable tool in drug discovery, materials science, and other areas of research. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:845866-92-4)6-Amino-3-bromo-2-fluorobenzonitrile
A864064
Purity:99%
Quantity:100g
Price ($):150.0